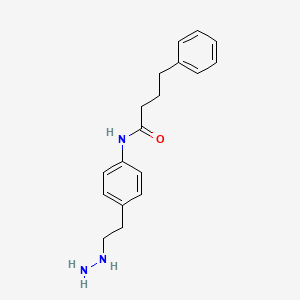

Bizine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[4-(2-hydrazinylethyl)phenyl]-4-phenylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O/c19-20-14-13-16-9-11-17(12-10-16)21-18(22)8-4-7-15-5-2-1-3-6-15/h1-3,5-6,9-12,20H,4,7-8,13-14,19H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTJQPAASNHXPGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(=O)NC2=CC=C(C=C2)CCNN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Bicine Buffer: An In-depth Technical Guide for Biochemical Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicine, chemically known as N,N-bis(2-hydroxyethyl)glycine, is a zwitterionic biological buffer, one of the series of "Good's buffers" developed to meet the needs of biochemical and biological research.[1] Its utility stems from a pKa value that is well-suited for many physiological and enzymatic studies, coupled with its minimal interaction with biological components and good solubility in aqueous solutions. This in-depth technical guide provides a comprehensive overview of the applications of Bicine buffer in biochemistry, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Properties of Bicine Buffer

Bicine's chemical structure, featuring two hydroxyethyl groups and a glycine backbone, confers its buffering capacity in the alkaline pH range. Its properties make it a versatile tool for a variety of biochemical applications.

| Property | Value | Reference(s) |

| Chemical Formula | C6H13NO4 | [1] |

| Molar Mass | 163.17 g/mol | [1] |

| pKa (20 °C) | 8.35 | [1] |

| Effective pH Range | 7.6 - 9.0 | [2][3][4] |

| Appearance | White crystalline powder | [5] |

Applications of Bicine Buffer in Biochemistry

Bicine buffer finds widespread use in several key areas of biochemistry due to its favorable characteristics.

Electrophoresis

Bicine is an effective buffer component in polyacrylamide gel electrophoresis (PAGE) for the separation of proteins and peptides. Its primary advantage over the more common Tris-Glycine buffer system is its ability to provide enhanced resolution, particularly for membrane proteins.

A novel Bicine-based SDS-PAGE running buffer system has been shown to significantly improve the resolution of membrane proteins compared to the standard Laemmli system.

Experimental Protocol: Bicine-SDS-PAGE

1. Stock Solutions:

-

Anode Buffer (10X): 1.0 M Tris-HCl, pH 8.9

-

Cathode Buffer (10X): 1.0 M Bicine, 1.0 M Tris, 1% (w/v) SDS, pH 8.2

-

Gel Buffer (4X): 1.5 M Tris-HCl, 0.4% (w/v) SDS, pH 8.8

-

Stacking Gel Buffer (4X): 0.5 M Tris-HCl, 0.4% (w/v) SDS, pH 6.8

2. Gel Preparation:

-

Prepare separating and stacking gels using the appropriate gel buffer and acrylamide concentrations for the proteins of interest.

3. Electrophoresis:

-

Assemble the electrophoresis apparatus.

-

Fill the inner and outer chambers with 1X running buffer, prepared by diluting the 10X stock solutions.

-

Load protein samples prepared in a suitable sample buffer.

-

Run the gel at a constant voltage until the dye front reaches the bottom of the gel.

Workflow for Bicine-SDS-PAGE.

Bicine can also be incorporated into transfer buffers for Western blotting, facilitating the efficient transfer of proteins from the gel to a membrane.

Experimental Protocol: Bicine-Containing Transfer Buffer

1. 20X Transfer Buffer Stock:

-

60 g Tris base

-

81.6 g Bicine

-

Dissolve in deionized water to a final volume of 1 L.

2. 1X Transfer Buffer:

-

50 mL 20X Transfer Buffer Stock

-

200 mL Methanol

-

750 mL Deionized water

3. Western Blot Transfer:

-

Equilibrate the gel, membrane, and filter papers in 1X Transfer Buffer.

-

Assemble the transfer stack and perform the transfer according to standard protocols.

Enzyme Assays

Bicine's buffering range makes it suitable for a variety of enzyme assays that function optimally at slightly alkaline pH.

Bicine buffer has been used in kinetic studies of creatine kinase. The assay typically follows the production of ATP, which is then used in a coupled enzymatic reaction to produce a detectable product.

Experimental Protocol: Creatine Kinase Assay

1. Reagents:

-

Assay Buffer: 100 mM Bicine-KOH, pH 8.6, containing 10 mM magnesium acetate, 1 mM EDTA, and 1 mM dithiothreitol (DTT).

-

Substrate Solution: 30 mM phosphocreatine and 2 mM ADP in assay buffer.

-

Coupling Enzyme Mix: Hexokinase and glucose-6-phosphate dehydrogenase in assay buffer.

-

NADP+ Solution: 10 mM NADP+ in assay buffer.

2. Assay Procedure:

-

In a microplate well, combine the assay buffer, coupling enzyme mix, and NADP+ solution.

-

Add the creatine kinase sample.

-

Initiate the reaction by adding the substrate solution.

-

Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADPH.

Coupled enzyme assay for Creatine Kinase activity.

Bicine buffer is also employed in the assay of guanine deaminase (guanase), where it provides a stable pH environment for the enzymatic reaction.[6]

Experimental Protocol: Guanine Deaminase Assay

1. Reagents:

-

Assay Buffer: 0.1 M Bicine buffer, pH 7.8.[7]

-

Substrate Solution: 1 mM guanine in assay buffer.

-

Xanthine Oxidase Solution: In Bicine buffer.[7]

2. Assay Procedure:

-

Tissue sections are fixed and rinsed in Bicine buffer.[7]

-

Incubate the sections with xanthine oxidase in Bicine buffer.[7]

-

Rinse with Bicine buffer and then incubate with the guanine substrate solution.[7]

-

The reaction product can be visualized histochemically.[6][7]

Protein Crystallization

The precise control of pH is critical for successful protein crystallization. Bicine is a common component of crystallization screens and optimization experiments due to its stable buffering capacity in a physiologically relevant pH range.[2][8]

| Protein | Crystallization Conditions with Bicine Buffer | Reference(s) |

| Rat Liver Arginase | 0.1 M Bicine pH 9.0, 1.0 M Li2SO4, 2% PEG 8000 | [1] |

| Angiostatin | 0.1 M Bicine pH 9.0, 2.0 M Ammonium Sulfate | [1] |

| BaP1 (Snake Venom Metalloproteinase) | 0.1 M Bicine pH 9.0, 20% (w/v) PEG 3350, 0.2 M NaCl | [1] |

Factors influencing protein crystallization, with Bicine controlling pH.

Chromatography

In ion-exchange chromatography, the pH of the buffer is critical as it determines the net charge of the protein and its interaction with the charged stationary phase.[9][10] Bicine, with its buffering range, is suitable for anion-exchange chromatography of proteins with acidic to neutral isoelectric points (pI).

Experimental Protocol: Anion-Exchange Chromatography using Bicine Buffer

1. Buffers:

-

Binding Buffer (Buffer A): 20 mM Bicine, pH 8.5

-

Elution Buffer (Buffer B): 20 mM Bicine, pH 8.5, containing 1 M NaCl

2. Chromatography Procedure:

-

Equilibrate the anion-exchange column with Binding Buffer.

-

Load the protein sample, which has been dialyzed against the Binding Buffer.

-

Wash the column with Binding Buffer to remove unbound proteins.

-

Elute the bound proteins using a linear gradient of 0-100% Elution Buffer.

-

Collect fractions and analyze for the protein of interest.

Workflow for anion-exchange chromatography using Bicine buffer.

Drug Development and Formulation

Cell Culture

Bicine is also suitable for use in cell culture media, where it can help to maintain a stable pH, providing a suitable environment for cell growth and maintenance.[3][4][5]

Conclusion

Bicine buffer is a valuable tool in the arsenal of biochemists, researchers, and drug development professionals. Its effective buffering range in the slightly alkaline region, coupled with its low reactivity with biological molecules, makes it a reliable choice for a wide array of applications, from routine protein electrophoresis to complex enzyme kinetics and protein crystallization. The detailed protocols and visual workflows provided in this guide are intended to facilitate the effective implementation of Bicine buffer in various laboratory settings, ultimately contributing to the generation of robust and reproducible scientific data.

References

- 1. Bicine - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Bicine (5881) by Tocris, Part of Bio-Techne [bio-techne.com]

- 4. tribioscience.com [tribioscience.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Histochemical demonstration of guanase in human liver with guanine in bicine buffer as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. conductscience.com [conductscience.com]

- 9. Protein purification by IE-chromatography [reachdevices.com]

- 10. harvardapparatus.com [harvardapparatus.com]

Bicine Buffer: A Technical Guide for Researchers

Bicine, chemically known as N,N-Bis(2-hydroxyethyl)glycine, is a zwitterionic biological buffer that has become an essential tool in life science research and pharmaceutical development. As one of the "Good's buffers" developed in 1966, it is valued for its favorable characteristics, including high water solubility, minimal permeability through biological membranes, and stability. This guide provides an in-depth overview of Bicine buffer, its physicochemical properties, preparation, and key applications.

Core Physicochemical Properties

Bicine is an amino acid derivative that functions as a buffering agent in a physiologically relevant pH range.[1][2] Its structure, containing an amino group, a carboxyl group, and two hydroxyl groups, makes it highly polar and suitable for a variety of aqueous systems.[2] The key quantitative properties of Bicine are summarized in the table below.

| Property | Value |

| IUPAC Name | 2-[bis(2-hydroxyethyl)amino]acetic acid[3] |

| Synonyms | N,N-Bis(2-hydroxyethyl)glycine, Diethylolglycine[3] |

| Molecular Formula | C₆H₁₃NO₄[4][5] |

| Molecular Weight | 163.17 g/mol [4][5] |

| pKa (20°C) | 8.35[6][7] |

| pKa (25°C) | 8.26[2][4][6] |

| Effective pH Range | 7.6 – 9.0[2][4][8][9][10][11] |

| Appearance | White crystalline powder[2] |

| CAS Number | 150-25-4[3][5] |

Buffer Preparation Protocol

The preparation of a Bicine buffer solution is a straightforward process. The following is a generalized protocol for preparing a 0.1 M Bicine buffer solution. Adjustments to mass and volume can be made to achieve the desired concentration and final volume.

Materials and Equipment:

-

Bicine (High purity, M.W. 163.17 g/mol )

-

High-purity, deionized water

-

Sodium Hydroxide (NaOH) solution (e.g., 5 M or 10 M) for pH adjustment

-

Analytical balance

-

Volumetric flask

-

Beaker

-

Magnetic stirrer and stir bar

-

Calibrated pH meter

Experimental Protocol:

-

Calculate the required mass of Bicine: To prepare 1 liter of a 0.1 M Bicine solution, weigh out 16.32 grams of Bicine powder using an analytical balance.[8]

-

Dissolve the Bicine: Add the weighed Bicine powder to a beaker containing approximately 800 mL of deionized water. Place the beaker on a magnetic stirrer and stir until the powder is completely dissolved.[12]

-

Adjust the pH: While continuously stirring, slowly add the NaOH solution dropwise to the Bicine solution. Monitor the pH using a calibrated pH meter. Continue adding NaOH until the desired pH within the buffer's effective range (7.6-9.0) is reached.

-

Final Volume Adjustment: Once the target pH is achieved, transfer the solution to a 1000 mL volumetric flask. Add deionized water to bring the final volume to the 1-liter mark.[12]

-

Storage: Store the prepared buffer solution at room temperature in a clearly labeled container.

References

- 1. 30 seconds to quickly understand the advantages of biological buffer Bicine - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 2. Bicine | 150-25-4 [chemicalbook.com]

- 3. Bicine | C6H13NO4 | CID 8761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. You are being redirected... [bio-world.com]

- 5. Bicine [webbook.nist.gov]

- 6. interchim.fr [interchim.fr]

- 7. Bicine - Wikipedia [en.wikipedia.org]

- 8. How to make bicine buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 9. The purpose and precautions of BICINE buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 10. nbinno.com [nbinno.com]

- 11. BICINE, Biotechnology Grade - Buffer solutions - Product Details [shop.eproscience.com]

- 12. brainly.com [brainly.com]

N,N-Bis(2-hydroxyethyl)glycine (Bicine): A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N,N-Bis(2-hydroxyethyl)glycine, commonly known as Bicine, is a zwitterionic amino acid derivative widely utilized as a biological buffer. As one of "Good's buffers," it is valued for its effective buffering capacity in the physiological pH range, compatibility with many biological systems, and minimal interference with biochemical reactions. This technical guide provides a comprehensive overview of the chemical properties of Bicine, detailed experimental protocols for its common applications, and logical workflows to aid in experimental design.

Core Chemical and Physical Properties

Bicine is a white crystalline powder with good water solubility. Its chemical structure, featuring a tertiary amine and a carboxylic acid group, confers its buffering capabilities.

Table 1: Physicochemical Properties of N,N-Bis(2-hydroxyethyl)glycine (Bicine)

| Property | Value | Reference(s) |

| Synonyms | Bicine, N,N-Di(2-hydroxyethyl)glycine, Diethylolglycine | [1] |

| CAS Number | 150-25-4 | [1] |

| Molecular Formula | C₆H₁₃NO₄ | [1] |

| Molecular Weight | 163.17 g/mol | [1] |

| Appearance | White crystalline powder | [2] |

| pKa at 20 °C | 8.35 | [1] |

| pKa at 37 °C | 8.17 | [3] |

| Effective pH Range | 7.6 - 9.0 | [2][4] |

| Melting Point | 185-192 °C (decomposes) | |

| Solubility in Water | 330 mg/mL | [5] |

| UV Absorption | Minimal in UV and visible regions |

Table 2: Temperature Dependence of pKa for Bicine

The pKa of Bicine is sensitive to temperature changes, which is a critical consideration for experiments conducted at temperatures other than ambient. The pKa value of Bicine decreases by approximately 0.18 for every 10°C increase in temperature[3].

| Temperature (°C) | pKa |

| 20 | 8.35 |

| 25 | 8.26 |

| 37 | 8.17 |

Data compiled from literature sources.[3]

Metal Ion Chelation

Bicine is known to have a weak chelating effect on metal ions[6]. This property can be advantageous in enzymatic reactions where free metal ions might be inhibitory. However, in experiments where specific metal ion concentrations are critical, the chelating effect of Bicine should be taken into account. Metal-ion affinity constants have been determined for Bicine with several divalent cations[7][8].

Table 3: Logarithm of the Formation Constants (log K) for Bicine-Metal Complexes

| Metal Ion | log K₁ |

| Mg(II) | 3.2 |

| Ca(II) | 3.0 |

| Mn(II) | 4.8 |

| Co(II) | 6.4 |

| Ni(II) | 7.4 |

| Cu(II) | 8.2 |

| Zn(II) | 6.8 |

Values are approximate and can vary with experimental conditions. Data extracted from various sources.[8]

Experimental Protocols

Preparation of Bicine Buffer

A common stock solution for Bicine buffer is 1 M. The following protocol describes the preparation of a 1 M Bicine buffer solution at a specific pH.

Materials:

-

N,N-Bis(2-hydroxyethyl)glycine (Bicine) powder (MW: 163.17 g/mol )

-

Deionized water

-

10 M Sodium Hydroxide (NaOH) or Hydrochloric Acid (HCl) for pH adjustment

-

pH meter

-

Magnetic stirrer and stir bar

-

Volumetric flask

Procedure:

-

Weighing Bicine: For 1 L of 1 M Bicine buffer, weigh out 163.17 g of Bicine powder.

-

Dissolving: Add the Bicine powder to a beaker containing approximately 800 mL of deionized water. Place the beaker on a magnetic stirrer and stir until the powder is completely dissolved.

-

pH Adjustment: Calibrate the pH meter. Slowly add 10 M NaOH to the Bicine solution while continuously monitoring the pH. Continue adding NaOH until the desired pH (within the buffering range of 7.6-9.0) is reached. If the pH overshoots, it can be adjusted back with HCl.

-

Final Volume: Once the desired pH is achieved, transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask. Add deionized water to bring the final volume to the 1 L mark.

-

Sterilization and Storage: For applications requiring sterile conditions, the buffer can be filter-sterilized through a 0.22 µm filter. Store the buffer at room temperature. For long-term storage, refrigeration at 4°C is recommended to maintain stability[9][10].

Caption: Workflow for the preparation of a Bicine buffer solution.

Bicine in SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

Bicine has been used as a trailing ion in SDS-PAGE systems, offering improved resolution of low molecular weight proteins and peptides compared to the traditional Laemmli (Tris-Glycine) system. A novel Bicine-based SDS-PAGE buffer system has been developed for the analysis of membrane proteins[11].

Protocol for a Bicine-SDS-PAGE System:

1. Gel Preparation (for a 1.0 mm thick mini-gel):

-

Resolving Gel (e.g., 12%):

-

3.3 mL Deionized Water

-

4.0 mL 30% Acrylamide/Bis-acrylamide (37.5:1)

-

2.5 mL 1.5 M Tris-HCl, pH 8.8

-

100 µL 10% (w/v) SDS

-

100 µL 10% (w/v) Ammonium Persulfate (APS) (prepare fresh)

-

4 µL Tetramethylethylenediamine (TEMED)

-

-

Stacking Gel (4%):

-

1.4 mL Deionized Water

-

0.33 mL 30% Acrylamide/Bis-acrylamide (37.5:1)

-

0.25 mL 0.5 M Tris-HCl, pH 6.8

-

20 µL 10% (w/v) SDS

-

20 µL 10% (w/v) APS (prepare fresh)

-

2 µL TEMED

-

2. Buffer Preparation:

-

Cathode (Upper) Buffer:

-

50 mM Tris base

-

50 mM Bicine

-

0.1% (w/v) SDS

-

-

Anode (Lower) Buffer:

-

100 mM Tris-HCl, pH 8.3

-

3. Electrophoresis:

-

Assemble the gel cassette and pour the resolving gel. Overlay with water or isopropanol to ensure a flat surface.

-

After polymerization, pour off the overlay and add the stacking gel. Insert the comb.

-

Once the stacking gel has polymerized, place the gel in the electrophoresis apparatus.

-

Fill the upper and lower chambers with the appropriate cathode and anode buffers.

-

Load protein samples prepared in a suitable sample buffer.

-

Run the gel at a constant voltage (e.g., 150 V) until the dye front reaches the bottom of the gel.

Caption: Experimental workflow for Bicine-based SDS-PAGE.

Bicine in Protein Crystallization

Bicine is a suitable buffer for protein crystallization as it is less likely to interfere with crystal packing compared to some other buffers[12][13]. It is often included in commercial crystallization screening kits.

General Protocol for Using Bicine in a Crystallization Screen:

-

Protein Preparation: The protein of interest should be purified to homogeneity (>95%) and concentrated to a suitable concentration (typically 5-20 mg/mL) in a low ionic strength buffer. If the purification buffer is not Bicine, a buffer exchange step into a Bicine-containing buffer (e.g., 20 mM Bicine, pH 8.5) may be beneficial.

-

Screening Setup:

-

Use a commercial or custom-made crystallization screen that includes various precipitants (e.g., PEGs, salts) and additives.

-

Many screens will have conditions that are already buffered. For custom screens, Bicine can be used as the primary buffering agent across a range of pH values (e.g., 7.8, 8.2, 8.6, 9.0).

-

Set up crystallization trials using vapor diffusion (hanging or sitting drop) or microbatch methods. A common setup involves mixing equal volumes of the protein solution and the reservoir solution in the drop.

-

-

Incubation and Observation:

-

Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C).

-

Regularly observe the drops under a microscope for the formation of crystals over several days to weeks.

-

Caption: Logical workflow for protein crystallization using Bicine buffer.

Bicine in Thin-Layer Ion-Exchange Chromatography (TLC)

Bicine can be used in the mobile phase for the separation of proteins by thin-layer ion-exchange chromatography[14][15]. The zwitterionic nature of Bicine helps to control the pH and ionic strength, facilitating differential binding of proteins to the ion-exchange stationary phase.

Illustrative Protocol for Protein Separation by TLC:

-

Plate Preparation: Use a pre-coated TLC plate with an ion-exchange stationary phase (e.g., DEAE-cellulose).

-

Sample Application: Spot the protein mixture onto the origin line of the TLC plate.

-

Mobile Phase Preparation: Prepare a mobile phase containing Bicine at a specific concentration and pH (e.g., 0.01 M Bicine, pH 8.5). The ionic strength can be adjusted with a neutral salt like NaCl to optimize separation.

-

Development: Place the TLC plate in a developing chamber containing the Bicine-based mobile phase. Allow the solvent front to move up the plate.

-

Visualization: After development, dry the plate and visualize the separated protein spots using an appropriate staining method (e.g., Coomassie Brilliant Blue).

Caption: Workflow for protein separation by thin-layer ion-exchange chromatography using a Bicine-containing mobile phase.

Stability and Storage

Bicine is a stable compound under normal laboratory conditions. However, its stability can be affected by high temperatures[9]. It is recommended to store Bicine powder in a cool, dry place. Bicine buffer solutions should be stored at room temperature for short-term use and at 4°C for longer-term storage to prevent microbial growth and degradation[9][10]. Repeated freeze-thaw cycles of Bicine solutions should be avoided[9].

Conclusion

N,N-Bis(2-hydroxyethyl)glycine (Bicine) is a versatile and effective biological buffer with a wide range of applications in biochemical and molecular biology research. Its favorable physicochemical properties, including its relevant pKa, low metal-binding affinity, and compatibility with various experimental systems, make it a valuable tool for researchers. The detailed protocols and workflows provided in this guide are intended to assist scientists in the effective utilization of Bicine to achieve reliable and reproducible experimental outcomes. As with any reagent, understanding its chemical properties and potential interactions is paramount for successful experimental design and execution.

References

- 1. Bicine - Wikipedia [en.wikipedia.org]

- 2. How to make bicine buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 3. Temperature fluctuations in the biological buffer Bicine cause significant pH shifts [yunbangpharm.com]

- 4. Application of Bicine in the Preparation of Stable Substrate Solutions [vacutaineradditives.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. BICINE: Efficient Buffer in Enzyme Reactions [vacutaineradditives.com]

- 7. Free-metal ion depletion by "Good's" buffers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. How to properly store Bicine buffer to maintain its stability [vacutaineradditives.com]

- 10. Introduction to the correct storage method of bicine buffer solution - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 11. A novel Bicine running buffer system for doubled sodium dodecyl sulfate - polyacrylamide gel electrophoresis of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. wp.uthscsa.edu [wp.uthscsa.edu]

- 13. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 14. goldbio.com [goldbio.com]

- 15. mpbio.com [mpbio.com]

The Versatility of Bicine: An In-depth Technical Guide to a Premier Biological Buffer

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of biological research and drug development, maintaining precise and stable pH conditions is paramount. The choice of a biological buffer can significantly impact experimental outcomes, from enzyme kinetics and protein stability to the formulation of therapeutic biologics. Among the plethora of available buffering agents, Bicine (N,N-bis(2-hydroxyethyl)glycine) has emerged as a highly versatile and advantageous option for a wide range of applications. This technical guide provides a comprehensive overview of the core advantages of Bicine, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to empower researchers in leveraging this exceptional buffer.

Physicochemical Properties of Bicine: A Quantitative Overview

Bicine's utility as a biological buffer is rooted in its unique chemical structure, which imparts a favorable combination of physicochemical properties. A zwitterionic Good's buffer, Bicine is characterized by its stable pKa value, broad buffering range, and minimal interaction with biological components.[1]

| Property | Value | Reference |

| Molecular Formula | C₆H₁₃NO₄ | [2] |

| Molecular Weight | 163.17 g/mol | [3] |

| pKa at 25°C | 8.26 - 8.35 | [2][4] |

| Useful pH Range | 7.6 - 9.0 | [1][5] |

| ΔpKa/°C | -0.018 | [4][6] |

| Solubility in Water at 0°C | 1.1 M | [7] |

| Appearance | White crystalline powder | [8] |

Key Advantages Derived from Physicochemical Properties:

-

Physiologically Relevant Buffering: With a pKa value around 8.3, Bicine is an excellent choice for maintaining a stable pH in the slightly alkaline range, which is optimal for many enzymatic reactions and biological systems.[5][9]

-

High Buffering Capacity: Its molecular structure provides a robust capacity to resist pH changes upon the addition of an acid or base.[10]

-

Minimal Temperature-Induced pH Shift: The low temperature coefficient (ΔpKa/°C of -0.018) ensures that the pH of a Bicine buffer solution remains relatively stable with fluctuations in temperature, a critical factor for temperature-sensitive experiments.[4][6]

-

Excellent Water Solubility: Bicine's high solubility in water simplifies the preparation of concentrated stock solutions.[8]

-

Low Toxicity: Bicine is considered to have low toxicity towards living organisms, making it suitable for use in cell culture and other biological experiments.[11]

Bicine in Action: Key Applications and Advantages

Bicine's favorable properties translate into significant advantages across a spectrum of biochemical and biopharmaceutical applications.

Enzyme Assays

A stable pH is crucial for accurate and reproducible enzyme kinetic studies. Bicine is an ideal buffer for many enzyme assays due to its buffering range coinciding with the optimal pH for numerous enzymes and its minimal interference with enzymatic activity.[9]

Advantages:

-

Maintains Optimal pH: Provides a stable, slightly alkaline environment essential for the activity of many enzymes.[12]

-

Weak Metal Ion Chelation: While Bicine can chelate some divalent metal ions, this interaction is generally weak and does not significantly interfere with the function of metal-dependent enzymes.[13][14] This is a distinct advantage over stronger chelators like EDTA that can strip essential metal cofactors from enzymes.

Electrophoresis

In polyacrylamide gel electrophoresis (PAGE), Bicine can be used as a trailing ion in the running buffer, offering improved resolution of proteins and peptides, particularly in the low molecular weight range. It is often used in combination with Tricine in so-called "Bicine-Tricine" systems.

Advantages:

-

Enhanced Resolution of Low Molecular Weight Proteins: The use of Bicine in the running buffer can improve the separation of small proteins and peptides compared to traditional Tris-Glycine systems.[8]

-

Maintains Stable pH Gradient: Bicine helps to maintain a consistent pH during the electrophoretic run, leading to sharper bands and more accurate molecular weight estimations.[1]

Protein Crystallization

The formation of high-quality protein crystals for X-ray crystallography is highly dependent on the precise control of pH. Bicine is a common component of protein crystallization screening kits and optimization experiments.[15][16]

Advantages:

-

Promotes Crystal Growth: By maintaining a stable pH, Bicine helps to control the solubility of the protein, a critical factor in inducing crystallization.[15]

-

Reduces Protein Precipitation: A stable pH environment minimizes the risk of amorphous protein precipitation, which can hinder crystal formation.[15]

Biopharmaceutical Formulation and Downstream Processing

In the development and manufacturing of therapeutic proteins, such as monoclonal antibodies, maintaining protein stability is of utmost importance. Bicine can be employed as a buffering agent in various stages of downstream processing and in the final formulation of the drug product.[17][18][19]

Advantages:

-

Enhances Protein Stability: Bicine helps to prevent protein aggregation and degradation by maintaining the pH in a range that favors the native conformation of the protein.[12][17]

-

Compatibility with Chromatography: It is compatible with various chromatography techniques, including ion-exchange and affinity chromatography, used in protein purification.[15][20]

Experimental Protocols

Preparation of 1 M Bicine Stock Solution (pH 8.3)

This protocol outlines the preparation of a 1 M Bicine stock solution, which can be diluted to the desired concentration for various applications.[11][21]

Materials:

-

Bicine (MW: 163.17 g/mol )

-

Deionized water (dH₂O)

-

10 M Sodium Hydroxide (NaOH)

-

pH meter

-

Magnetic stirrer and stir bar

-

Beaker and graduated cylinder

-

Volumetric flask (1 L)

Procedure:

-

Weigh out 163.17 g of Bicine powder and add it to a beaker containing approximately 800 mL of dH₂O.

-

Place the beaker on a magnetic stirrer and stir until the Bicine is completely dissolved.

-

Calibrate the pH meter according to the manufacturer's instructions.

-

Slowly add 10 M NaOH dropwise to the Bicine solution while continuously monitoring the pH.

-

Continue adding NaOH until the pH of the solution reaches 8.3.

-

Transfer the solution to a 1 L volumetric flask.

-

Add dH₂O to the flask until the volume reaches the 1 L mark.

-

Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.

-

Store the 1 M Bicine stock solution at room temperature.[22]

Workflow for Bicine Buffer Preparation

Caption: Workflow for the preparation of a 1 M Bicine stock solution.

Spectrophotometric Assay for Guanine Deaminase using Bicine Buffer

This protocol is adapted for a spectrophotometric assay to determine the activity of guanine deaminase, an enzyme relevant in liver function tests. Bicine provides the optimal pH environment for this enzymatic reaction.

Principle: Guanine deaminase catalyzes the conversion of guanine to xanthine. The production of xanthine can be monitored by measuring the increase in absorbance at a specific wavelength.

Materials:

-

Bicine buffer (0.1 M, pH 7.8)

-

Guanine solution (substrate)

-

Xanthine Oxidase

-

Guanine Deaminase (enzyme sample)

-

Spectrophotometer

-

Cuvettes

Procedure:

-

Prepare a 0.1 M Bicine buffer solution and adjust the pH to 7.8.[23]

-

Prepare the reaction mixture in a cuvette by adding:

-

800 µL of 0.1 M Bicine buffer (pH 7.8)

-

100 µL of guanine solution

-

50 µL of Xanthine Oxidase

-

-

Incubate the mixture at 37°C for 5 minutes to allow it to reach thermal equilibrium.

-

Initiate the reaction by adding 50 µL of the guanine deaminase enzyme sample to the cuvette and mix quickly.

-

Immediately place the cuvette in the spectrophotometer and start recording the absorbance at 290 nm for 5-10 minutes.

-

The rate of the reaction is determined by calculating the slope of the linear portion of the absorbance versus time plot.

-

A blank reaction without the enzyme should be run as a control.

Experimental Workflow for Guanine Deaminase Assay

Caption: Experimental workflow for the spectrophotometric assay of guanine deaminase.

Visualizing the Advantages and Chemistry of Bicine

Logical Diagram of Bicine's Core Advantages

The following diagram illustrates the key properties of Bicine and how they contribute to its advantages in various applications.

Caption: Core properties of Bicine and their resulting advantages in key applications.

Chemical Equilibrium of Bicine Buffer

Bicine's buffering capacity is a result of the equilibrium between its protonated (acidic) and deprotonated (basic) forms. This equilibrium allows it to absorb and release protons, thus resisting changes in pH.

Caption: Chemical equilibrium of the Bicine buffer system.

Conclusion

Bicine stands out as a superior biological buffer with a unique combination of properties that make it highly suitable for a diverse range of applications in research, diagnostics, and biopharmaceutical development. Its physiologically relevant buffering range, high capacity, minimal temperature sensitivity, and low interference with biological systems provide researchers with a reliable tool to ensure the integrity and reproducibility of their experiments. By understanding the fundamental advantages and proper application of Bicine, scientists and drug development professionals can optimize their workflows and accelerate the pace of discovery and innovation.

References

- 1. 30 seconds to quickly understand the advantages of biological buffer Bicine - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 2. Bicine - Wikipedia [en.wikipedia.org]

- 3. Molecular weight (MW) of Bicine buffer 163.17 - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 4. itwreagents.com [itwreagents.com]

- 5. What is the difference between bicine buffer and tris buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 6. Temperature fluctuations in the biological buffer Bicine cause significant pH shifts [yunbangpharm.com]

- 7. goldbio.com [goldbio.com]

- 8. Do you know the advantages of BICINE buffer? - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 9. BICINE: Efficient Buffer in Enzyme Reactions [vacutaineradditives.com]

- 10. ÐÑÑледование пÑеимÑÑеÑÑв биологиÑеÑкого бÑÑеÑа BICINE [russian.vacutaineradditives.com]

- 11. How to make bicine buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 12. What is the function of the bicine buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 13. Free-metal ion depletion by "Good's" buffers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. nbinno.com [nbinno.com]

- 16. BICINE Buffer | CAS 150-25-4 - Products - Hopax Fine Chemicals [hopaxfc.com]

- 17. biopharminternational.com [biopharminternational.com]

- 18. A Review on Downstream Processing of Monoclonal Antibodies (mAbs) [ijraset.com]

- 19. mAb Downstream Processing [merckmillipore.com]

- 20. US20140323698A1 - Protein purification using bis-tris buffer - Google Patents [patents.google.com]

- 21. Bicine (1 M, pH 8.26) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 22. Introduction to the correct storage method of bicine buffer solution - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 23. medchemexpress.com [medchemexpress.com]

Bicine Buffer: An In-depth Technical Guide for Biological Research

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Bicine, or N,N-bis(2-hydroxyethyl)glycine, is a zwitterionic biological buffer that has become an indispensable tool in a wide array of life science research applications. As one of the "Good's buffers," it fulfills many of the criteria for an ideal buffer for biological systems, including high water solubility, minimal interaction with biological membranes, and a pKa value near physiological pH. This technical guide provides a comprehensive overview of Bicine, including its chemical and physical properties, its advantages and limitations, and detailed protocols for its use in key laboratory techniques such as electrophoresis and enzyme assays. Furthermore, this document explores its role as a chelating agent and provides quantitative data on its interaction with various metal ions, offering researchers the critical information needed to design and execute robust and reproducible experiments.

Introduction to Bicine as a Good's Buffer

Developed by Dr. Norman Good and his colleagues, the "Good's buffers" are a series of zwitterionic buffers designed to meet the specific needs of biological research.[1] These buffers are characterized by several desirable properties that minimize interference with biological systems. Bicine, with its useful pH range of 7.6 to 9.0, is a prominent member of this family.[2]

The key characteristics of Good's buffers, all of which are exhibited by Bicine, include:

-

pKa between 6.0 and 8.0: While Bicine's pKa is slightly above this range, its effective buffering capacity falls within a physiologically relevant alkaline range.[2]

-

High Water Solubility: Bicine is highly soluble in water, facilitating the preparation of concentrated stock solutions.[3]

-

Membrane Impermeability: Its zwitterionic nature at physiological pH prevents it from readily crossing biological membranes.

-

Minimal Salt Effects: Bicine generally has a limited impact on the ionic strength of a solution.

-

Low Metal Chelation (with exceptions): While considered to have low metal-binding capabilities, Bicine does form complexes with certain divalent and trivalent metal ions, a factor that must be considered in experimental design.[2]

-

Chemical Stability: It is stable and resistant to enzymatic degradation.

-

Optical Transparency: Bicine does not absorb significantly in the UV-visible range, preventing interference with spectrophotometric assays.

Physicochemical Properties of Bicine

A thorough understanding of Bicine's properties is essential for its effective application.

| Property | Value | Reference |

| Chemical Name | N,N-bis(2-hydroxyethyl)glycine | |

| Molecular Formula | C₆H₁₃NO₄ | |

| Molecular Weight | 163.17 g/mol | |

| Appearance | White crystalline powder | |

| pKa at 20°C | 8.35 | |

| pKa at 25°C | 8.26 | [2] |

| pKa at 37°C | 8.156 | [4] |

| Useful pH Range | 7.6 - 9.0 | [2] |

| d(pKa)/dT (°C⁻¹) | -0.018 | [2] |

Effect of Temperature on pKa

The pKa of Bicine is sensitive to temperature changes, a critical consideration for experiments conducted at temperatures other than ambient.[1] As the temperature increases, the pKa of Bicine decreases. This relationship is quantified by the d(pKa)/dT value.

| Temperature (°C) | pKa |

| 20 | 8.35 |

| 25 | 8.26 |

| 37 | 8.16 |

This table is a compilation of data from multiple sources providing pKa values at specific temperatures.[2][4]

Applications in Biological Research

Bicine's properties make it a versatile buffer for a variety of applications.

Electrophoresis

Bicine is particularly well-suited for use in polyacrylamide gel electrophoresis (PAGE), especially for the separation of proteins and peptides. A Bicine-based buffer system can offer enhanced resolution compared to traditional glycine-based systems, particularly for membrane proteins.[5]

Enzyme Assays

The stable pH environment provided by Bicine is crucial for many enzymatic reactions. Its relatively weak interaction with many divalent cations, which are often cofactors for enzymes, makes it a suitable buffer for studying enzyme kinetics and for use in diagnostic assays.[3] A notable example is its use in creatine kinase assays.

Protein Crystallization

Maintaining a stable pH is critical for successful protein crystallization. Bicine is frequently used in crystallization screens and optimization experiments due to its ability to provide consistent pH buffering in the alkaline range, which can be optimal for the crystallization of certain proteins.[3]

Chromatography

In protein purification techniques such as ion-exchange chromatography, Bicine can be used to maintain a stable pH, which is essential for the differential binding and elution of proteins from the column matrix.

Bicine as a Chelating Agent

Contrary to the ideal of a non-chelating buffer, Bicine does interact with several metal ions. This property can be either a disadvantage, if the metal ion is essential for the biological process under investigation, or an advantage, for example in preventing the precipitation of metal salts in culture media. The stability of these complexes is described by the stability constant (log K).

| Metal Ion | Log K₁ (1:1 Bicine:Metal) | Log K₂ (2:1 Bicine:Metal) |

| Cu(II) | 7.96 | 6.04 |

| Ni(II) | 6.42 | 4.88 |

| Co(II) | 5.48 | 4.22 |

| Zn(II) | 5.86 | 4.74 |

| Mn(II) | 3.5 | - |

| Mg(II) | 2.8 | - |

| Ca(II) | 2.9 | - |

| Fe(III) | 10.1 | - |

This table presents a summary of stability constants (log K) for the formation of Bicine-metal ion complexes. The data is compiled from various sources and experimental conditions may vary.[6]

Experimental Protocols

Preparation of a 1 M Bicine Stock Solution

Materials:

-

Bicine (MW: 163.17 g/mol )

-

High-purity, deionized water

-

Sodium hydroxide (NaOH) solution (e.g., 10 M)

-

pH meter

-

Magnetic stirrer and stir bar

-

Volumetric flask (e.g., 1 L)

Procedure:

-

Weigh out 163.17 g of Bicine powder.

-

Add the Bicine powder to a beaker containing approximately 800 mL of deionized water.

-

Place the beaker on a magnetic stirrer and stir until the Bicine is completely dissolved.

-

Carefully add NaOH solution dropwise to adjust the pH to the desired value (e.g., pH 8.3). Monitor the pH continuously with a calibrated pH meter.

-

Once the desired pH is reached, transfer the solution to a 1 L volumetric flask.

-

Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.

-

Bring the final volume to 1 L with deionized water.

-

Stopper the flask and invert several times to ensure the solution is homogeneous.

-

The 1 M Bicine stock solution can be stored at room temperature.

Bicine-Based SDS-PAGE Protocol

This protocol describes a Bicine-based buffer system for SDS-PAGE, which can provide improved resolution for a broad range of proteins.

Solutions:

-

Anode Buffer (1x):

-

0.2 M Tris-HCl, pH 8.9

-

-

Cathode Buffer (1x):

-

0.1 M Tris

-

0.1 M Bicine

-

1% (w/v) SDS

-

-

Gel Buffer (4x):

-

1.5 M Tris-HCl, pH 8.8

-

-

Stacking Gel Buffer (4x):

-

0.5 M Tris-HCl, pH 6.8

-

-

Acrylamide/Bis-acrylamide solution (e.g., 30%)

-

10% (w/v) Ammonium persulfate (APS)

-

TEMED

-

2x Sample Buffer:

-

125 mM Tris-HCl, pH 6.8

-

4% (w/v) SDS

-

20% (v/v) Glycerol

-

10% (v/v) 2-Mercaptoethanol

-

0.02% (w/v) Bromophenol blue

-

Procedure:

-

Prepare the Resolving Gel:

-

In a beaker, mix the Gel Buffer, Acrylamide/Bis-acrylamide solution, and water to the desired acrylamide concentration.

-

Add APS and TEMED to initiate polymerization.

-

Immediately pour the solution between the gel plates, leaving space for the stacking gel.

-

Overlay with water or isopropanol to ensure a flat surface.

-

Allow the gel to polymerize completely.

-

-

Prepare the Stacking Gel:

-

In a separate beaker, mix the Stacking Gel Buffer, Acrylamide/Bis-acrylamide solution, and water.

-

Add APS and TEMED.

-

Pour the stacking gel solution on top of the polymerized resolving gel and insert the comb.

-

Allow the stacking gel to polymerize.

-

-

Sample Preparation and Loading:

-

Mix protein samples with an equal volume of 2x Sample Buffer.

-

Heat the samples at 95°C for 5 minutes.

-

Load the samples into the wells of the stacking gel.

-

-

Electrophoresis:

-

Place the gel cassette into the electrophoresis tank.

-

Fill the inner chamber with Cathode Buffer and the outer chamber with Anode Buffer.

-

Connect the power supply and run the gel at a constant voltage until the dye front reaches the bottom of the gel.

-

Creatine Kinase (CK) Enzyme Assay using Bicine Buffer

This protocol outlines a spectrophotometric assay for measuring creatine kinase activity using Bicine as the buffering agent.

Reagents:

-

Bicine Assay Buffer (pH 8.6):

-

100 mM Bicine

-

Adjust pH to 8.6 with NaOH.

-

-

Substrate Solution:

-

30 mM Creatine Phosphate

-

2 mM ADP

-

10 mM Glucose

-

10 mM Magnesium Acetate

-

0.6 mM NADP⁺

-

Dissolved in Bicine Assay Buffer.

-

-

Enzyme Solution:

-

2 U/mL Hexokinase

-

1.5 U/mL Glucose-6-Phosphate Dehydrogenase

-

Dissolved in Bicine Assay Buffer.

-

-

Sample: Serum or other biological fluid containing creatine kinase.

Procedure:

-

Reaction Mixture Preparation:

-

In a cuvette, combine 1 mL of the Substrate Solution and 0.1 mL of the Enzyme Solution.

-

-

Pre-incubation:

-

Incubate the reaction mixture at 37°C for 5 minutes to allow the temperature to equilibrate and to consume any endogenous ATP.

-

-

Initiation of Reaction:

-

Add 0.05 mL of the sample to the cuvette and mix gently by inversion.

-

-

Spectrophotometric Measurement:

-

Immediately place the cuvette in a spectrophotometer set to 340 nm and 37°C.

-

Record the change in absorbance over time for 3-5 minutes. The rate of increase in absorbance is due to the formation of NADPH.

-

-

Calculation of CK Activity:

-

Calculate the rate of change in absorbance per minute (ΔA/min).

-

Use the molar extinction coefficient of NADPH (6.22 x 10³ M⁻¹cm⁻¹) to calculate the enzyme activity in Units/L.

-

Visualizations

Good's Buffer Selection Criteria

References

- 1. Temperature fluctuations in the biological buffer Bicine cause significant pH shifts [yunbangpharm.com]

- 2. itwreagents.com [itwreagents.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. pubs.acs.org [pubs.acs.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Stability and Storage of Bicine Buffer

Bicine, or N,N-bis(2-hydroxyethyl)glycine, is a zwitterionic buffering agent widely utilized in biological and biochemical research. As one of the original "Good's buffers," it is valued for its buffering capacity in the physiological pH range of 7.6 to 9.0, minimal interaction with biological components, and optical transparency in the UV-visible range.[1][2][3][4] Its applications are extensive, ranging from protein crystallization and electrophoresis to its use in enzyme assays and high-performance liquid chromatography (HPLC).[2][3][4]

However, the efficacy and reproducibility of these sensitive applications are critically dependent on the stability and integrity of the Bicine buffer. Degradation of the buffer can lead to significant pH shifts, the introduction of interfering substances, and ultimately, the compromise of experimental results.[1][5] This guide provides a comprehensive overview of the factors influencing Bicine stability, recommended storage conditions, and detailed protocols for assessing its integrity.

Chemical Stability and Degradation Pathways

The stability of Bicine is primarily influenced by temperature, light, and the presence of certain metal ions.[1][6] While chemically stable under ideal conditions, it can undergo degradation, compromising its buffering capacity.

Key Factors Influencing Stability:

-

Temperature: High temperatures are the most significant factor leading to Bicine degradation.[1][5] Storing Bicine solutions at elevated temperatures (e.g., 50°C) can cause significant pH changes within a few days due to molecular decomposition.[1][5] The primary degradation pathway at high temperatures is the hydrolysis and oxidation of the hydroxyethyl groups, which can break down the molecule into glycine and ethylene glycol, along with acidic byproducts like formic acid, causing a sharp drop in the solution's pH.[5]

-

Light: Exposure to ultraviolet (UV) light can also affect the stability of Bicine solutions. It is recommended to store solutions in amber or opaque containers to prevent photochemical degradation.[1]

-

Metal Ions: Bicine can form complexes with many common metals.[2] This chelation activity can be beneficial in some applications but may also be a source of instability or interference if not accounted for. The use of high-purity, deionized water is crucial during preparation to avoid introducing metal ions that could accelerate decomposition.[1]

-

Humidity (for solid form): As a powder, Bicine is hygroscopic and prone to absorbing moisture from the air, which can lead to clumping and degradation.[6][7] Therefore, it must be stored in a well-sealed container in a dry environment.[6][7]

The potential degradation of Bicine underscores the importance of proper storage and handling to ensure its performance and the reliability of experimental data.

Quantitative Stability Data and Storage Recommendations

Adherence to proper storage conditions is paramount for extending the shelf-life of Bicine in both its solid and solution forms. The following tables summarize the recommended conditions and expected stability.

Table 1: Storage Conditions for Bicine (Solid Powder)

| Parameter | Recommendation | Rationale |

| Temperature | Room Temperature (4°C to 25°C) | Prevents chemical degradation that can occur at higher temperatures.[6][7] |

| Atmosphere | Dry/Inert | Bicine is hygroscopic; moisture absorption can lead to clumping and degradation.[6][7] |

| Container | Tightly sealed, opaque | Prevents moisture ingress and protects from light.[6][7] |

| Shelf-Life | > 2 years (under ideal conditions) | When stored properly, the solid form is highly stable. |

Table 2: Storage Conditions for Bicine Buffer (Aqueous Solution)

| Temperature | Duration | Expected Stability & Remarks |

| 2°C to 8°C | Short to Medium-Term (Weeks to Months) | Recommended for routine use. This condition significantly improves stability compared to room temperature.[1][7] Solutions can remain stable for several months.[1] |

| -20°C | Long-Term (>6 months) | Best for long-term archiving. Avoid repeated freeze-thaw cycles, which can compromise buffer effectiveness.[1] Aliquoting is highly recommended. |

| Room Temperature | Short-Term (Days) | Not recommended for storage. If necessary, prepare fresh for immediate use.[1] High pH solutions are particularly unstable and should always be freshly prepared.[1] |

| > 50°C | Not Recommended | Significant degradation and pH shifts can occur within days, leading to unreliable experimental results.[1][5] |

Experimental Protocol: Assessing Bicine Buffer Stability

To ensure the integrity of stored Bicine buffer, particularly for critical applications in drug development, a stability-indicating assay is recommended. This protocol outlines a general method using High-Performance Liquid Chromatography (HPLC), a common technique for quantifying chemical compounds and their degradation products.

Objective: To quantify the concentration of Bicine in a buffer solution over time under specific storage conditions and detect the appearance of major degradation products.

Materials:

-

Bicine buffer solution (test sample)

-

Bicine reference standard (high purity)

-

HPLC-grade water and acetonitrile

-

Formic acid (for mobile phase)

-

HPLC system with UV or Mass Spectrometry (MS) detector

-

Calibrated pH meter

-

Sterile, sealed storage vials

Methodology:

-

Baseline Sample Preparation (T=0):

-

Prepare a fresh 1M stock solution of Bicine buffer, adjusting the pH to the desired value (e.g., pH 8.3).

-

Filter the solution through a 0.22 µm filter.

-

Immediately take an aliquot for T=0 analysis. Dilute this aliquot to a known concentration (e.g., 1 mM) with HPLC-grade water.

-

Measure and record the initial pH of the stock solution.

-

-

Storage and Sampling:

-

Dispense the remaining stock solution into multiple sterile, sealed vials corresponding to different time points and storage conditions (e.g., 4°C, 25°C, 40°C).

-

Protect samples from light by using amber vials or wrapping them in aluminum foil.[1]

-

At each scheduled time point (e.g., Day 1, 7, 14, 30, 60), retrieve one vial from each storage condition.

-

Allow the sample to equilibrate to room temperature.

-

Measure and record the pH.

-

Prepare a diluted aliquot for HPLC analysis as done for the T=0 sample.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (for general detection) or LC-MS/MS for higher specificity and sensitivity in identifying degradation products.[8]

-

Injection Volume: 10 µL.

-

Standard Curve: Prepare a standard curve using the Bicine reference standard to enable accurate quantification.

-

-

Data Analysis:

-

Integrate the peak area corresponding to Bicine for each sample.

-

Calculate the concentration of Bicine at each time point using the standard curve.

-

Express the stability as a percentage of the initial (T=0) concentration.

-

Monitor chromatograms for the appearance of new peaks, which may indicate degradation products.

-

Plot the percentage of remaining Bicine and the pH value against time for each storage condition.

-

Application Context: Bicine in Enzyme Kinase Assays

A compromised buffer could drift to a more acidic pH, inhibiting kinase activity and potentially masking the effect of a drug candidate or, conversely, making an ineffective compound appear potent. Therefore, using a pre-validated, properly stored Bicine buffer is a prerequisite for generating reliable data in such high-stakes assays.

References

- 1. How to properly store Bicine buffer to maintain its stability [vacutaineradditives.com]

- 2. goldbio.com [goldbio.com]

- 3. nbinno.com [nbinno.com]

- 4. A comprehensive knowledge of Good's buffer BICINE - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 5. Temperature fluctuations in the biological buffer Bicine cause significant pH shifts [m.yunbangpharm.com]

- 6. What is the storage temperature for Bicine buffer? - Hubei xindesheng Material Technology Co., Ltd [chemicalbook.com]

- 7. Introduction to the correct storage method of bicine buffer solution - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 8. Chemical Stability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Bicine buffer mechanism of action in enzymatic reactions

Introduction

In the intricate landscape of biochemical research, the control of pH is paramount to the success and reproducibility of experiments. Enzymes, the catalysts of biological systems, exhibit optimal activity within narrow pH ranges. Deviations from this optimal pH can lead to conformational changes, reduced activity, or even irreversible denaturation.[1][2][3] Bicine (N,N-Bis(2-hydroxyethyl)glycine), a zwitterionic organic compound, is a vital tool in the researcher's arsenal for maintaining pH stability. As one of "Good's buffers," it was specifically developed for biological research due to its favorable properties, including high water solubility, chemical stability, and minimal permeability through biological membranes.[4][5][6] This guide provides an in-depth exploration of the Bicine buffer's mechanism of action, its quantitative properties, and its application in enzymatic reactions, offering a technical resource for scientists and drug development professionals.

Core Mechanism of Action

The buffering capacity of Bicine stems from its molecular structure, which contains both a tertiary amine group and a carboxyl group.[1][2][6] This zwitterionic nature allows it to act as both a proton donor and acceptor, effectively neutralizing added acids or bases to maintain a stable pH. In solution, Bicine exists in equilibrium between its protonated (acidic) and deprotonated (basic) forms. The pKa of Bicine is approximately 8.35 at 20°C, making it an excellent buffer for experiments requiring a stable pH in the range of 7.6 to 9.0.[7][8]

When the pH of the solution decreases (increase in H+), the carboxylate group of Bicine accepts a proton. Conversely, when the pH increases (decrease in H+), the tertiary amine group donates a proton. This dynamic equilibrium effectively resists drastic changes in pH, thereby protecting the sensitive three-dimensional structure and catalytic function of enzymes.[1][2]

References

- 1. BICINE: Efficient Buffer in Enzyme Reactions [vacutaineradditives.com]

- 2. The key role and application of biological buffer Bicine in enzyme reactions [vacutaineradditives.com]

- 3. Assay Development for Metal-Dependent Enzymes—Influence of Reaction Buffers on Activities and Kinetic Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A comprehensive knowledge of Good's buffer BICINE - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 5. interchim.fr [interchim.fr]

- 6. Analysis of the Interaction Between Bicine buffer 150-25-4 and Metal Ions [vacutaineradditives.com]

- 7. Bicine - Wikipedia [en.wikipedia.org]

- 8. Bicine | C6H13NO4 | CID 8761 - PubChem [pubchem.ncbi.nlm.nih.gov]

Bicine: A Technical Guide to its Discovery, History, and Laboratory Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Bicine, or N,N-Bis(2-hydroxyethyl)glycine, is a zwitterionic buffering agent that has become an indispensable tool in a wide array of laboratory applications since its popularization as one of "Good's buffers". This technical guide provides an in-depth exploration of the discovery and history of Bicine, its key physicochemical properties, and its practical applications in modern research. Detailed experimental protocols for its use in protein crystallization, ion-exchange chromatography, and electrophoresis are provided, alongside quantitative data and visual diagrams to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Discovery and History: The Era of "Good's Buffers"

Prior to the mid-20th century, biological research was often hampered by the use of inappropriate, toxic, or inefficient buffers.[1] In the 1960s, Dr. Norman E. Good and his colleagues embarked on a systematic effort to develop a series of zwitterionic buffers better suited for biological research.[1][2] This work, published between 1966 and 1980, introduced a set of twenty buffering agents, now famously known as "Good's buffers".[1]

Bicine was among the compounds identified by Good's team that, while previously known, had been overlooked by the biological research community.[1] Good's criteria for selecting these buffers included several key characteristics that Bicine fulfilled:

-

pKa between 6.0 and 8.0: Ensuring effective buffering capacity at physiological pH.[2][3]

-

High water solubility: For ease of use in aqueous biological systems.[2][3]

-

Low permeability through biological membranes: To minimize interference with cellular processes.[3]

-

Chemical and enzymatic stability: Resisting degradation under experimental conditions.[3][4]

-

Minimal interaction with metal ions: Although Bicine does form complexes with some metals, this was a general goal for Good's buffers.[5]

The introduction of Bicine and other Good's buffers revolutionized biochemical and biological research by providing stable and reliable pH control for a vast array of experimental systems.[2][3]

Physicochemical Properties of Bicine

Bicine's utility as a buffer stems from its zwitterionic nature, possessing both a tertiary amine and a carboxylic acid group. This allows it to effectively buffer in a pH range of 7.6 to 9.0.[6][7]

Quantitative Data Summary

The following tables summarize key quantitative data for Bicine, providing a quick reference for experimental design.

| Property | Value | Reference(s) |

| Chemical Name | N,N-Bis(2-hydroxyethyl)glycine | [8] |

| CAS Number | 150-25-4 | [6] |

| Molecular Weight | 163.17 g/mol | [5] |

| pKa at 20°C | 8.35 | [3] |

| pKa at 25°C | 8.26 | [9][10] |

| pKa at 37°C | 8.17 | [3] |

| Useful pH Range | 7.6 - 9.0 | [6][7] |

| ΔpKa/°C | -0.018 | [11] |

| Water Solubility (0°C) | 1.1 M | [5] |

| Metal Ion | Log K1 (1:1 Bicine:Metal) | Log K2 (2:1 Bicine:Metal) | Reference(s) |

| Mg(II) | 2.95 | --- | [12] |

| Ca(II) | 2.57 | --- | [12] |

| Mn(II) | 4.67 | 3.20 | [12] |

| Co(II) | 6.20 | 4.54 | [12] |

| Ni(II) | 7.27 | 5.56 | [12] |

| Cu(II) | 8.52 | 6.11 | [12] |

| Zn(II) | 6.51 | 5.10 | [12] |

Key Laboratory Applications and Experimental Protocols

Bicine's stable buffering capacity in the slightly alkaline range makes it a versatile tool in numerous laboratory techniques.

Protein Crystallization

Precise pH control is critical for successful protein crystallization.[6] Bicine is frequently used in crystallization screens and optimization due to its ability to maintain a stable pH environment conducive to crystal formation.[6][7]

Experimental Protocol: Preparation of a Bicine Buffer Stock Solution (1 M, pH 8.5)

-

Weighing: Accurately weigh 163.17 g of Bicine powder.[13]

-

Dissolving: Dissolve the Bicine in approximately 800 mL of deionized water.[13] Stir until fully dissolved.

-

pH Adjustment: Carefully adjust the pH of the solution to 8.5 using a concentrated sodium hydroxide (NaOH) solution (e.g., 10 M).[13] Monitor the pH continuously with a calibrated pH meter.

-

Final Volume: Once the desired pH is reached, transfer the solution to a 1 L volumetric flask and add deionized water to bring the final volume to 1 L.

-

Sterilization and Storage: For long-term storage and to prevent microbial growth, the solution can be filter-sterilized using a 0.22 µm filter.[8] Store at room temperature.[5]

Typical Working Concentration: The final concentration of Bicine in the crystallization drop typically ranges from 50 to 100 mM.

Logical Workflow for Protein Crystallization

Caption: Workflow for protein crystallization using a Bicine buffer.

Ion-Exchange Chromatography (IEX)

In ion-exchange chromatography, the pH of the buffer dictates the net charge of the protein, which is crucial for its binding to and elution from the charged stationary phase.[6][7] Bicine is particularly useful in anion-exchange chromatography where a pH above the protein's isoelectric point (pI) is required to confer a net negative charge.[6]

Experimental Protocol: Anion-Exchange Chromatography using a Bicine Buffer System

-

Buffer Preparation:

-

Column Equilibration: Equilibrate the anion-exchange column with 5-10 column volumes of Binding Buffer.

-

Sample Loading: Load the protein sample, which has been dialyzed or buffer-exchanged into the Binding Buffer, onto the column.

-

Washing: Wash the column with Binding Buffer until the absorbance at 280 nm returns to baseline, indicating that all unbound proteins have been washed through.

-

Elution: Elute the bound proteins using a linear gradient of increasing salt concentration, created by mixing the Binding Buffer and Elution Buffer. For example, a gradient from 0% to 100% Elution Buffer over 20 column volumes.

-

Fraction Collection: Collect fractions throughout the elution process and analyze them for the protein of interest using SDS-PAGE and/or a protein concentration assay.

Experimental Workflow for Anion-Exchange Chromatography

Caption: Anion-exchange chromatography workflow with a Bicine buffer system.

Polyacrylamide Gel Electrophoresis (PAGE)

Bicine is also utilized in electrophoresis buffer systems, particularly for the separation of proteins and peptides.[5] A Bicine-based running buffer system has been shown to be superior for the analysis of membrane proteins in a doubled SDS-PAGE (dSDS-PAGE) approach, providing enhanced resolution.[14]

Experimental Protocol: Bicine-Based SDS-PAGE Running Buffer

A novel Bicine running buffer system for doubled SDS-PAGE of membrane proteins has been described.[14] This system enhances the resolution and representation of membrane proteins.

Components of a Tris-Bicine SDS-PAGE Buffer System

Caption: Key components of a Tris-Bicine SDS-PAGE buffer system.

Conclusion

Bicine, a legacy of Norman Good's pioneering work, remains a cornerstone buffering agent in modern biological and biochemical research. Its favorable physicochemical properties, particularly its buffering range and stability, have solidified its role in critical laboratory techniques. This guide has provided an in-depth overview of its history, properties, and applications, complete with detailed protocols and visual workflows. By understanding the fundamental principles and practical methodologies associated with Bicine, researchers, scientists, and drug development professionals can better harness its potential to achieve reliable and reproducible experimental outcomes.

References

- 1. Free-metal ion depletion by "Good's" buffers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protein purification by IE-chromatography [reachdevices.com]

- 3. Temperature fluctuations in the biological buffer Bicine cause significant pH shifts [m.yunbangpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. goldbio.com [goldbio.com]

- 6. sinobiological.com [sinobiological.com]

- 7. nbinno.com [nbinno.com]

- 8. abioreagents.com [abioreagents.com]

- 9. carlroth.com [carlroth.com]

- 10. You are being redirected... [bio-world.com]

- 11. purolite.com [purolite.com]

- 12. tandfonline.com [tandfonline.com]

- 13. How to make bicine buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 14. A novel Bicine running buffer system for doubled sodium dodecyl sulfate - polyacrylamide gel electrophoresis of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Bicine Buffer: A Double-Edged Sword in Biological Research—An In-depth Guide to Metal Ion Compatibility

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicine, or N,N-bis(2-hydroxyethyl)glycine, is a zwitterionic buffering agent widely used in biochemistry, molecular biology, and pharmaceutical sciences. As one of the original "Good's buffers," it is valued for its pKa of 8.35 (at 20°C), making it an effective pH buffer in the physiological range of 7.6 to 9.0. Its applications are diverse, ranging from protein crystallization and electrophoresis to enzyme assays and cell culture. However, a critical characteristic of Bicine, often overlooked, is its significant capacity to chelate metal ions. This interaction can profoundly impact experimental systems where specific metal ion concentrations are crucial, leading to misleading or erroneous results.

This technical guide provides a comprehensive overview of Bicine's compatibility with common metal ions, presenting quantitative binding data, detailed experimental protocols for assessing these interactions, and a discussion of the potential implications for research and drug development.

The Chemistry of Bicine-Metal Ion Interaction

Bicine's structure, featuring a central tertiary amine, a carboxyl group, and two hydroxyl groups, provides multiple coordination sites for metal ions. This allows it to act as a potent chelating agent, forming stable complexes with many divalent cations. The amino acid-like core is the primary site for metal ion binding, with the hydroxyl groups also participating in chelation. This strong binding capacity means that in the presence of metal ions, Bicine acts not only as a pH buffer but also as a metal ion buffer, sequestering free ions from the solution.[1][2]

The interaction can be visualized as the Bicine molecule enveloping a central metal ion.

Figure 1: Chelation of a divalent metal ion (M²⁺) by Bicine.

Quantitative Data: Bicine-Metal Ion Stability Constants

The strength of the interaction between a metal ion and a ligand (in this case, Bicine) is quantified by the stability constant (K), often expressed in its logarithmic form (log K). A higher log K value indicates a more stable complex and stronger binding, resulting in a lower concentration of free metal ions in the solution.[3]

It is imperative for researchers to consider these values, as assuming Bicine is an inert component in the presence of metal ions can lead to significant experimental artifacts.[2][4] The stability of Bicine complexes with several common divalent metal ions is presented below. Note that these values are compiled from various sources and may have been determined under slightly different experimental conditions (e.g., temperature, ionic strength).

| Metal Ion (M²⁺) | log K (M-Bicine) | log K (M-Bicine₂) | Reference Conditions |

| Cu²⁺ | 8.01 | 5.89 | 25 °C, I=0.1 M |

| Ni²⁺ | 6.22 | 4.60 | 25 °C, I=0.1 M |

| Zn²⁺ | 5.67 | 4.60 | 25 °C, I=0.1 M |

| Co²⁺ | 5.23 | 4.05 | 25 °C, I=0.1 M |

| Mn²⁺ | 3.2 | --- | 25 °C, I=0.1 M |

| Ca²⁺ | 2.7 | --- | 25 °C, I=0.1 M |

| Mg²⁺ | 2.4 | --- | 25 °C, I=0.1 M |

Table 1: Stability Constants (log K) for Bicine-Metal Complexes. Data compiled from multiple sources. The order of stability generally follows the Irving-Williams series: Mn(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[5][6]

Implications for Experimental Systems

The chelation of metal ions by Bicine can have profound consequences in various experimental settings.

-

Metalloenzyme Assays: Many enzymes require specific metal ions as cofactors for their catalytic activity or structural integrity.[7] If Bicine is used as the buffer in an assay for a metalloenzyme, it can sequester the essential metal cofactor, leading to artificially low or completely inhibited enzyme activity.[8][9] This interference can complicate the interpretation of kinetic data and the screening of potential inhibitors or activators.

-

Cell Culture: Trace metals are essential micronutrients in cell culture media. The use of Bicine can deplete the bioavailable concentration of these metals, potentially affecting cell growth, viability, and signaling pathways.

-

Drug Development: In drug screening campaigns, particularly for metalloenzyme targets, the presence of a strong chelator like Bicine can mask the true activity of compounds or produce false positives/negatives.[10]

The following diagram illustrates a hypothetical scenario where Bicine interferes with a metal-dependent signaling pathway.

Figure 2: Bicine interference in a hypothetical metal-dependent pathway.

Experimental Protocols for Determining Metal Ion Compatibility

To quantitatively assess the interaction between Bicine and a metal ion of interest, researchers can employ several robust techniques. Potentiometric titration and Isothermal Titration Calorimetry (ITC) are two of the most common and powerful methods.

The general workflow for assessing these interactions is outlined below.

Figure 3: General workflow for determining buffer-metal ion stability constants.

Protocol 1: Potentiometric pH Titration

This classical method determines stability constants by monitoring the change in hydrogen ion concentration (pH) as a metal-ligand complex forms.[5]

A. Materials and Reagents:

-

Titration Vessel: Jacketed glass vessel thermostated to the desired temperature (e.g., 25.0 ± 0.1 °C).

-

pH Electrode System: High-quality glass combination electrode connected to a potentiometer with a resolution of at least 0.1 mV.

-

Burette: Calibrated micro-burette (10 mL or smaller).

-

Gases: Purified nitrogen or argon gas to maintain an inert atmosphere and prevent CO₂ contamination.

-

Stock Solutions:

-

Bicine: Accurately weighed and dissolved in deionized, CO₂-free water.

-

Metal Salt: High-purity metal salt (e.g., nitrate or perchlorate salts are preferred to avoid complexation by the counter-ion) of known concentration, standardized by appropriate methods.

-

Acid: Standardized strong acid (e.g., 0.1 M HNO₃).

-

Base: Standardized, carbonate-free strong base (e.g., 0.1 M KOH or NaOH).

-

Background Electrolyte: Inert salt (e.g., 0.1 M KNO₃) to maintain constant ionic strength.

-

B. Procedure:

-

Electrode Calibration: Calibrate the electrode system in terms of hydrogen ion concentration, not activity. This is typically done by titrating a known concentration of strong acid with a standardized strong base in the same background electrolyte to be used in the experiment.

-

Ligand (Bicine) Titration:

-

Pipette a known volume and concentration of Bicine solution and background electrolyte into the titration vessel.

-

Add a known amount of strong acid to protonate the Bicine fully.

-